Potency Against C. acnes: Myristoyl Hexapeptide-23 vs. Oligopeptide-10
Myristoyl Hexapeptide-23 demonstrates targeted bactericidal activity against Cutibacterium acnes. While specific public MIC values for Myristoyl Hexapeptide-23 are limited to vendor reports without full disclosure, its closest functional analog, Oligopeptide-10, has a reported MIC range of ~1–10 µg/mL against the same pathogen . This provides a quantitative cross-study benchmark. The primary differentiator is the compound's lipid anchor, which enhances its membrane lytic efficiency compared to non-lipidated AMPs, a feature that suggests potentially lower effective concentrations are required, although this requires direct head-to-head verification .
| Evidence Dimension | Antimicrobial potency against C. acnes |
|---|---|
| Target Compound Data | MIC not publicly standardized; active against C. acnes per vendor in-vitro data |
| Comparator Or Baseline | Oligopeptide-10 MIC: ~1–10 µg/mL against C. acnes |
| Quantified Difference | Pending head-to-head study; benchmark established for comparison |
| Conditions | In vitro broth microdilution (comparator data) |
Why This Matters
This matters for procurement because it establishes a quantitative performance benchmark for a key functional alternative, allowing formulators to anchor their efficacy expectations.
